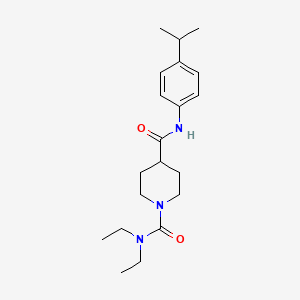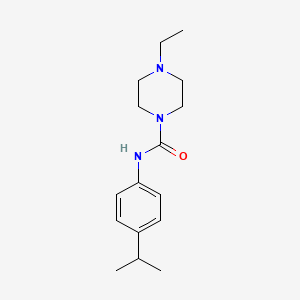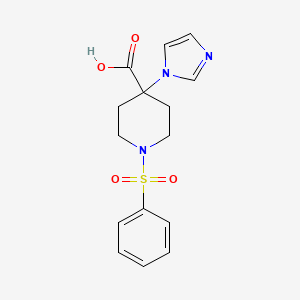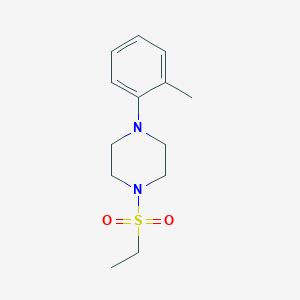
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide, also known as FLI, is a chemical compound that belongs to the class of indolinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide binds to sigma-1 receptors with high affinity and selectivity. Binding of N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide to sigma-1 receptors has been shown to modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors. N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has also been shown to enhance the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide can modulate the activity of ion channels, increase the release of neurotransmitters, and protect cells from oxidative stress. In vivo studies have shown that N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide can improve cognitive function, reduce anxiety-like behavior, and provide neuroprotection in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide in lab experiments is its high affinity and selectivity for sigma-1 receptors. This makes it a useful tool for studying the role of sigma-1 receptors in cellular processes. However, one limitation of using N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide is that it is not a specific sigma-1 receptor agonist. It can also bind to other targets, such as sigma-2 receptors and voltage-gated sodium channels, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide. One direction is to develop more specific sigma-1 receptor agonists that can be used to study the role of sigma-1 receptors in cellular processes. Another direction is to investigate the therapeutic potential of N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide and other sigma-1 receptor ligands in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, it may be useful to explore the role of sigma-1 receptors in other physiological processes, such as inflammation and immune function.
合成方法
The synthesis of N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide involves the reaction of 3-fluoroaniline with 2-methylindoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide.
科学研究应用
N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Sigma-1 receptors are involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. N-(3-fluorophenyl)-2-methyl-1-indolinecarboxamide has been used as a tool to study the role of sigma-1 receptors in these processes.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-9-12-5-2-3-8-15(12)19(11)16(20)18-14-7-4-6-13(17)10-14/h2-8,10-11H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSQJYXSXAYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)

![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)


![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)